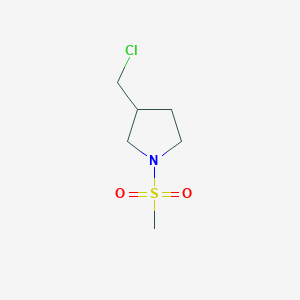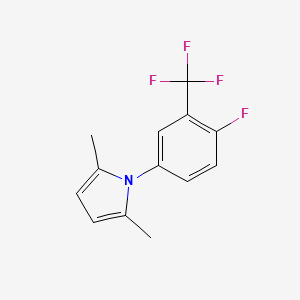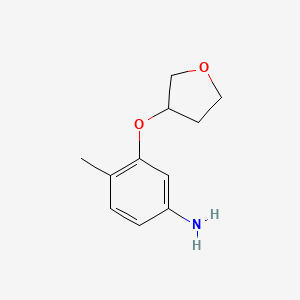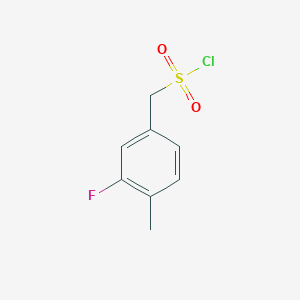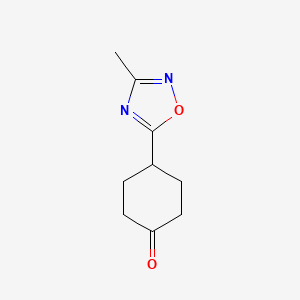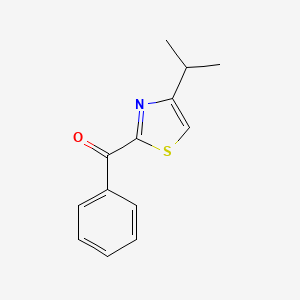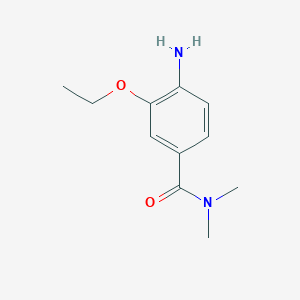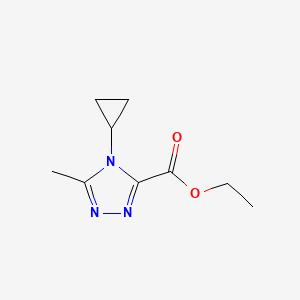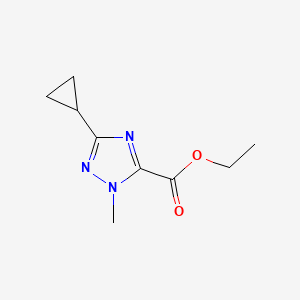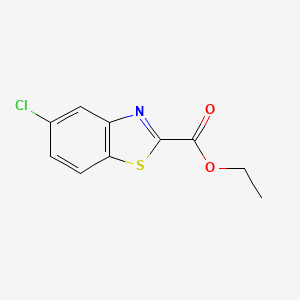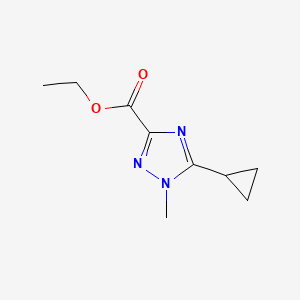
1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol
描述
1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol is a synthetic organic compound characterized by the presence of an aminomethyl group, a fluorine atom, and a hydroxyl group attached to an indene framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene Framework: Starting from a suitable precursor, such as a substituted benzene, the indene framework is constructed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, using reagents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as thiols, amines, or alkoxides
Major Products:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted indene derivatives
科学研究应用
1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials with unique properties.
作用机制
The mechanism of action of 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The hydroxyl group may participate in additional interactions, contributing to the compound’s overall bioactivity.
相似化合物的比较
1-(Aminomethyl)-2,3-dihydroinden-1-ol: Lacks the fluorine atom, which may result in different biological activity and stability.
4-Fluoro-2,3-dihydroinden-1-ol:
1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol: Substitution of fluorine with chlorine, which may alter its reactivity and interaction with biological targets.
Uniqueness: 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8-7(9)4-5-10(8,13)6-12/h1-3,13H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFTXPLTTAEWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C(=CC=C2)F)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




